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molecular formula C7H6BrIO B592609 4-Bromo-1-iodo-2-methoxybenzene CAS No. 791642-68-7

4-Bromo-1-iodo-2-methoxybenzene

Cat. No. B592609
M. Wt: 312.932
InChI Key: ZQPKPGBEEFOTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

To a solution of 5-bromo-2-iodoanisole (668 mg, 2.14 mmol) and acetone (0.471 mL, 6.40 mmol) in tetrahydrofuran (7.62 mL) at −78° C. was added n-BuLi (2.5M in hexane, 0.940 mL, 2.35 mmol) in a dropwise manner. The reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was quenched with saturated aqueous ammonium chloride, warmed to room temperature and extracted with ethyl acetate (2×). The combined organic layers were dried over magnesium sulfate and filtered, and concentrated under reduced pressure yielding 680 mg of crude oil. Purification by column chromatography (0-10% ethyl acetate/heptanes) afforded the title compound (133 mg, 25% yield) as a clear, colorless oil. MS (ES+) 226.9 (M−H2O+H)+. 1H NMR (400 MHz, CDCl3) δ: 7.20 (d, 1H), 7.06-7.10 (m, 1H), 7.04 (d, 1H), 3.91 (s, 3H), 1.58 (s, 6H).
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0.471 mL
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
7.62 mL
Type
solvent
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([O:8][CH3:9])[CH:7]=1.[CH3:11][C:12]([CH3:14])=[O:13].[Li]CCCC>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:12]([OH:13])([CH3:14])[CH3:11])=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
668 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)OC)I
Name
Quantity
0.471 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.94 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.62 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous ammonium chloride
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding 680 mg of crude oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (0-10% ethyl acetate/heptanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)(C)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 133 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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